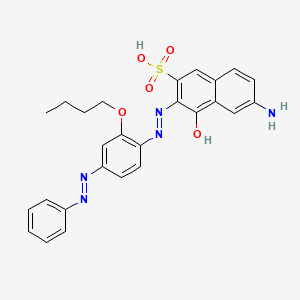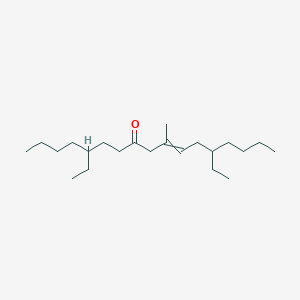
Benzeneselenenyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneselenenyl fluoride is an organoselenium compound with the molecular formula C6H5SeF. It is known for its unique reactivity and has been utilized in various organic synthesis processes. The compound is characterized by the presence of a selenium-fluorine bond, which imparts distinct chemical properties.
Vorbereitungsmethoden
Benzeneselenenyl fluoride can be synthesized through several methods. One common approach involves the reaction of silver(I) fluoride with benzeneselenenyl bromide in dichloromethane under ultrasound irradiation . This method generates this compound in situ, which can then be used for further reactions. Another method involves the use of gold-catalyzed hydrofluorination of internal alkynes .
Analyse Chemischer Reaktionen
Benzeneselenenyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Addition: It reacts with alkynes to form 2-fluoro-1-alkenyl phenyl selenides.
Substitution Reactions: The selenium-fluorine bond can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The selenium center can undergo oxidation and reduction reactions, altering the oxidation state of selenium.
Common reagents used in these reactions include silver(I) fluoride, benzeneselenenyl bromide, and gold catalysts. The major products formed from these reactions are typically fluoroalkyl selenides and alkenyl fluorides .
Wissenschaftliche Forschungsanwendungen
Benzeneselenenyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the fluoroselenenylation of alkynes and alkenes, providing access to fluoroalkyl selenides.
Medicinal Chemistry: The compound’s unique reactivity makes it a valuable tool for the synthesis of bioactive molecules.
Material Science: It is used in the preparation of fluorinated building blocks for advanced materials.
Wirkmechanismus
The mechanism of action of benzeneselenenyl fluoride involves the electrophilic addition to unsaturated carbon-carbon bonds. The selenium-fluorine bond acts as an electrophile, facilitating the addition to alkynes and alkenes. The molecular targets include the carbon-carbon triple and double bonds, leading to the formation of fluoroalkyl selenides .
Vergleich Mit ähnlichen Verbindungen
Benzeneselenenyl fluoride can be compared with other similar compounds such as:
Benzeneselenenyl Chloride: Similar in structure but with a chlorine atom instead of fluorine.
Benzeneselenenyl Bromide: Used as a precursor in the synthesis of this compound.
Phenylselenyl Fluoride: Another organoselenium compound with similar reactivity but different substituents.
The uniqueness of this compound lies in its selenium-fluorine bond, which imparts distinct reactivity compared to its chlorine and bromine analogs .
Eigenschaften
CAS-Nummer |
129803-02-7 |
|---|---|
Molekularformel |
C6H5FSe |
Molekulargewicht |
175.07 g/mol |
IUPAC-Name |
phenyl selenohypofluorite |
InChI |
InChI=1S/C6H5FSe/c7-8-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
SFLZAGHDDSMQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
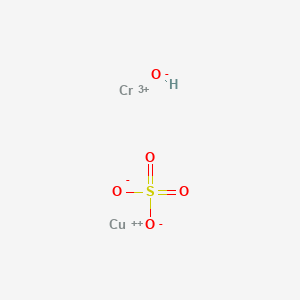
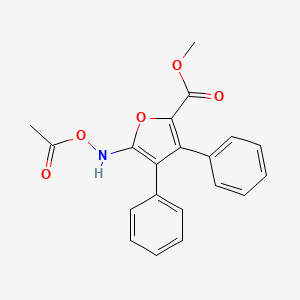

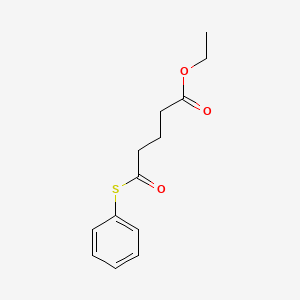

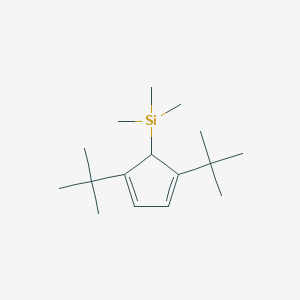

![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)

